

synthesis of 2-Carbamoylpyridine-3-carboxylic acid from 2,3-pyridinedicarboxylic anhydride

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Compound of Interest

Compound Name: 2-Carbamoylpyridine-3-carboxylic acid

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Application Notes and Protocols: Synthesis of 2-Carbamoylpyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **2-carbamoylpyridine-3-carboxylic acid**, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the aminolysis of 2,3-pyridinedicarboxylic anhydride. This process offers a straightforward and efficient route to the desired product, which is an isomer of the well-known nicotinamide (vitamin B3). The protocols provided herein are adapted from established methods for the reaction of anhydrides with nitrogen nucleophiles.[1][2]

Introduction

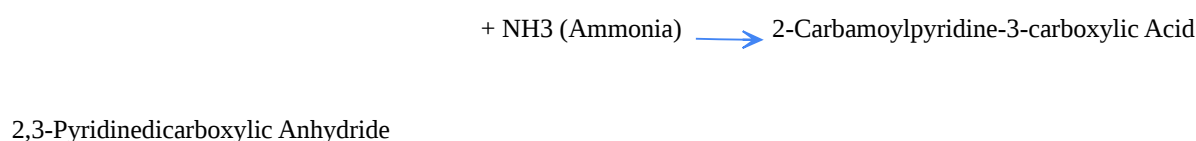
2-Carbamoylpyridine-3-carboxylic acid and its derivatives are of significant interest in the pharmaceutical industry due to their potential biological activities. The pyridine ring is a common motif in many approved drugs, and the presence of both a carboxylic acid and a carboxamide group provides multiple points for further chemical modification. The synthesis of this compound is achieved through the ring-opening of 2,3-pyridinedicarboxylic anhydride with

ammonia. This reaction is a type of nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.

Chemical Reaction

The overall chemical transformation is depicted below:

Figure 1: Synthesis of **2-Carbamoylpyridine-3-carboxylic Acid** from 2,3-Pyridinedicarboxylic Anhydride.



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Caption: Reaction scheme for the synthesis of **2-carbamoylpyridine-3-carboxylic acid**.

Experimental Protocols

This section details the necessary protocols for the synthesis of the starting material, 2,3-pyridinedicarboxylic anhydride, and the subsequent synthesis of the target compound, **2-carbamoylpyridine-3-carboxylic acid**.

Protocol 1: Synthesis of 2,3-Pyridinedicarboxylic Anhydride

The starting anhydride can be prepared from the corresponding diacid.[3]

Materials:

- 2,3-Pyridinedicarboxylic acid
- Acetic anhydride

- Toluene (anhydrous)
- 4-Picoline
- Dichloromethane

Procedure:

- To a stirred solution of acetic anhydride (1.05 equivalents) in 4-picoline and toluene under a nitrogen atmosphere, add 2,3-pyridinedicarboxylic acid (1.0 equivalent) in one portion.[4]
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as TLC or HPLC.
- Upon completion, remove the excess solvent and reagents under reduced pressure.
- Add dichloromethane to the residue and stir.
- Cool the mixture to 0-5 °C to precipitate the product.
- Filter the solid, wash with cold dichloromethane, and dry under vacuum to yield 2,3-pyridinedicarboxylic anhydride.

Protocol 2: Synthesis of 2-Carbamoylpyridine-3-carboxylic Acid

This protocol is adapted from the general procedure for the reaction of 2,3-pyridinedicarboxylic anhydride with aromatic amines.[1]

Materials:

- 2,3-Pyridinedicarboxylic anhydride
- Aqueous ammonia (e.g., 28-30% solution) or ammonia gas
- A suitable aprotic solvent (e.g., Toluene, Dioxane, or THF)
- Hydrochloric acid (for acidification)

- Deionized water
- Ethanol (for recrystallization)

Procedure:

- Dissolve 2,3-pyridinedicarboxylic anhydride (1.0 equivalent) in a suitable aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) dropwise to the stirred solution. Alternatively, bubble ammonia gas through the solution.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
- Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting anhydride.
- Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with hydrochloric acid. This will protonate the carboxylate and precipitate the product.
- Filter the resulting precipitate and wash with cold deionized water to remove any inorganic salts.
- Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure **2-carbamoylpyridine-3-carboxylic acid**.
- Dry the purified product under vacuum.

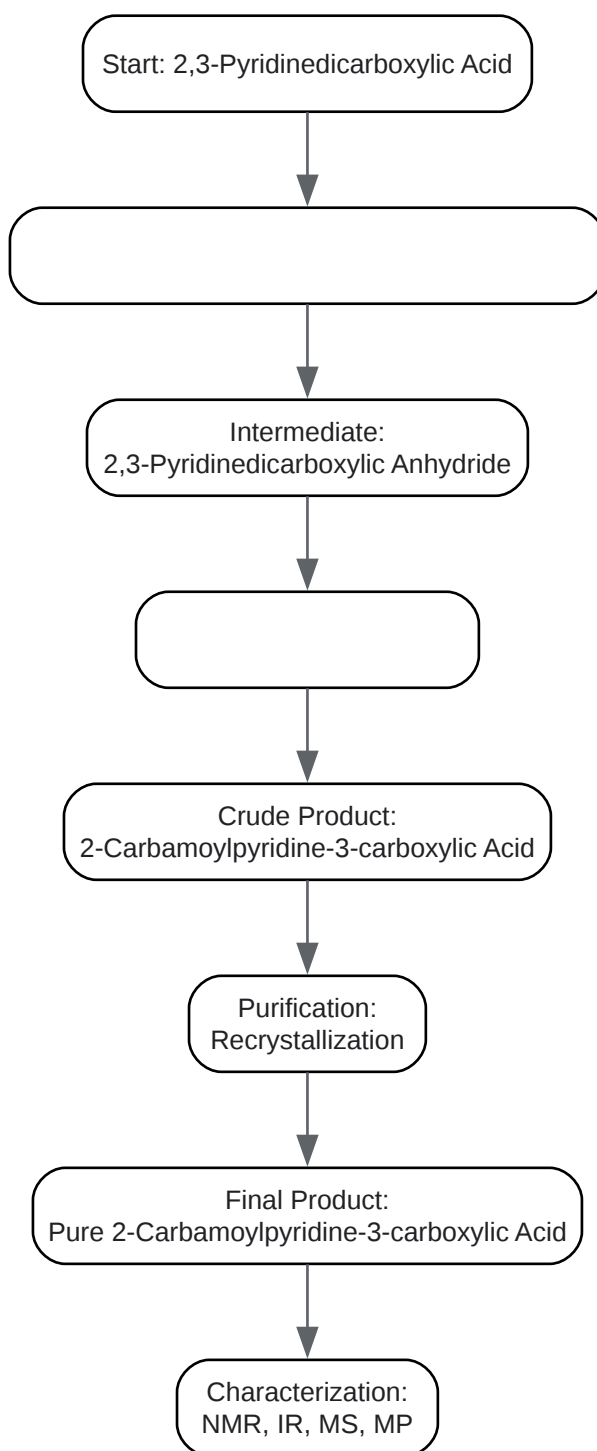
Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of **2-carbamoylpyridine-3-carboxylic acid**. Please note that yields are estimated based on similar reactions and may vary.

Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Theoretical Mass (g)	Expected Yield (%)
2,3-Pyridinedicarboxylic Anhydride	149.10	1.0	1.49	-
Ammonia (NH ₃)	17.03	~2.0	0.34	-
2-Carbamoylpyridine-3-carboxylic Acid	166.13	1.0	1.66	60-75

Logical Workflow Diagram

The following diagram illustrates the overall workflow from starting materials to the final purified product.



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Caption: Overall experimental workflow for the synthesis and purification.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- 2,3-Pyridinedicarboxylic anhydride is an irritant. Avoid inhalation and contact with skin and eyes.[5]
- Concentrated ammonia is corrosive and has a pungent odor. Handle with care.
- Acetic anhydride is corrosive and a lachrymator.

Conclusion

The synthesis of **2-carbamoylpyridine-3-carboxylic acid** from 2,3-pyridinedicarboxylic anhydride via aminolysis is a robust and scalable method. The provided protocols offer a clear and detailed guide for researchers in the field of medicinal chemistry and drug discovery. The straightforward nature of this reaction makes it an attractive route for accessing this versatile chemical intermediate.

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- To cite this document: BenchChem. [synthesis of 2-Carbamoylpyridine-3-carboxylic acid from 2,3-pyridinedicarboxylic anhydride]. BenchChem, [2026]. [Online PDF]. Available at:

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